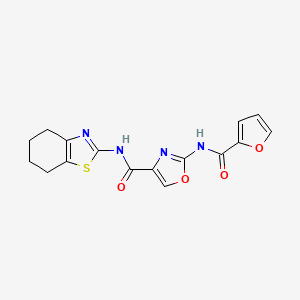
2-(furan-2-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(furan-2-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14N4O4S and its molecular weight is 358.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(furan-2-amido)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide represents a novel class of bioactive molecules with potential applications in pharmacology. This article explores its biological activity, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a furan ring, a benzothiazole moiety, and an oxazole unit which are known for their diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to form the desired functional groups. The general synthetic route includes:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the furan and benzothiazole moieties via condensation reactions.
- Final purification using techniques such as recrystallization or chromatography to obtain pure compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxazole derivatives. The synthesized compound has shown promising results against various bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 20 | Highly Active |
| Escherichia coli | 15 | Moderately Active |
| Klebsiella pneumoniae | 10 | Weakly Active |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
In vitro studies have demonstrated that the compound possesses anticancer properties. It was tested against various cancer cell lines, showing varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 40 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at specific phases .
Case Studies
A notable case study involved testing the compound's efficacy in a zebrafish model to assess developmental toxicity and biological activity. The results indicated that at lower concentrations, the compound did not exhibit significant toxicity, while higher concentrations led to observable developmental defects . This highlights the importance of dosage in therapeutic applications.
Propiedades
IUPAC Name |
2-(furan-2-carbonylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c21-13(20-16-18-9-4-1-2-6-12(9)25-16)10-8-24-15(17-10)19-14(22)11-5-3-7-23-11/h3,5,7-8H,1-2,4,6H2,(H,17,19,22)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTZWERSADHYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














